molecular formula C7H8BNO4 B1420042 (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid CAS No. 1072945-86-8

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No. B1420042
M. Wt: 180.96 g/mol
InChI Key: OJRWQJNSMWIFMD-UHFFFAOYSA-N
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Description

“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a pyridine functional group . It is often used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is represented by the linear formula C7H8BNO4 . The InChI code for this compound is 1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 .


Chemical Reactions Analysis

“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is often used in Suzuki-Miyaura cross-coupling reactions . It can also be involved in the preparation of various organic compounds .


Physical And Chemical Properties Analysis

“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 180.96 .

Scientific Research Applications

Synthesis and Catalysis

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is often used in the synthesis of complex organic compounds. Its applications include the synthesis of novel halopyridinylboronic acids and esters, which are valuable in Suzuki cross-coupling reactions, a widely used method in organic synthesis (Bouillon et al., 2003). Furthermore, the compound serves as a precursor for the synthesis of new pyrrole–pyridine-based ligands, demonstrating its utility in creating specialized molecules with potential applications in materials science and pharmaceuticals (Böttger et al., 2012).

Coordination Chemistry

In coordination chemistry, this boronic acid variant plays a crucial role. For example, it has been used in the synthesis and coordination of hexadentate picolinic acid-based bispidine ligands. These ligands have significant applications in complexing with various metal ions, which is crucial in fields like bioinorganic chemistry and catalysis (Comba et al., 2016).

Luminescent Material Development

The compound also finds application in the development of luminescent materials. For instance, phenol-pyridyl boron complexes involving derivatives of this compound have been synthesized and studied for their luminescent properties. These materials show potential in creating electroluminescent devices, which are important in display technologies and lighting applications (Zhang et al., 2006).

Boronic Acid Derivatives in Catalysis

The compound's derivatives have been explored in various catalytic processes. For example, copper(II) complexes of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, derived from this boronic acid, have been studied for their catalytic activity in addition reactions. These studies are essential for advancing synthetic methodologies in organic chemistry (Drabina et al., 2010).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid have been utilized in the synthesis of HIV protease inhibitors. This application underscores the compound's significance in the development of life-saving medications (Xu et al., 2002).

Safety And Hazards

“(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07) .

properties

IUPAC Name

(6-methoxycarbonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRWQJNSMWIFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670585
Record name [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

CAS RN

1072945-86-8
Record name [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Methoxycarbonyl)pyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Clementson, SA Matheu, EM Rørsted… - The Journal of …, 2021 - ACS Publications
Erythrina alkaloids and their central nervous system effects have been studied for over a century, mainly due to their potent antagonistic actions at β2-containing nicotinic acetylcholine …
Number of citations: 1 pubs.acs.org

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